N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15128787
InChI: InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
SMILES:
Molecular Formula: C20H18BrN3O4S2
Molecular Weight: 508.4 g/mol

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

CAS No.:

Cat. No.: VC15128787

Molecular Formula: C20H18BrN3O4S2

Molecular Weight: 508.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide -

Specification

Molecular Formula C20H18BrN3O4S2
Molecular Weight 508.4 g/mol
IUPAC Name N-(3-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H18BrN3O4S2/c1-2-13-6-8-16(9-7-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-5-3-4-14(21)10-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26)
Standard InChI Key IQWBJFHRUDHCDG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Br

Introduction

N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound with a molecular formula of C20H18BrN3O4S2 and a molecular weight of 508.41 g/mol. This compound features a brominated phenyl group, a thioacetamide moiety, and a pyrimidine derivative. The presence of a sulfonyl group linked to a 4-ethylphenyl substituent, which is further connected to a 6-oxo-1,6-dihydropyrimidine core, suggests potential interactions with biological targets, making it of interest in medicinal chemistry.

Structural Features and Synthesis

The compound's structure is characterized by its diverse functional groups, including a brominated phenyl ring, a sulfonyl group attached to an ethylphenyl moiety, and a pyrimidine core. The synthesis of such compounds typically involves multiple steps, often starting with the preparation of the pyrimidine core and subsequent modification to introduce the sulfonyl and thioacetamide groups.

Compound ComponentDescription
Brominated Phenyl GroupProvides potential for biological interaction due to its reactivity.
Sulfonyl GroupLinked to a 4-ethylphenyl substituent, contributing to the compound's stability and reactivity.
Pyrimidine CoreActs as a central scaffold for the compound's structure, facilitating interactions with biological targets.
Thioacetamide MoietyContributes to the compound's potential biological activity by enabling interactions with enzymes or receptors.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(3-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. These include variations in the phenyl substitution or the heterocyclic core, which can lead to different pharmacological profiles.

Compound NameStructure FeaturesUnique Aspects
N-(3-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo...}Brominated phenyl, sulfonamideChlorophenyl substitution
N-(3-bromophenyl)-2-{[3-(ethyl)-5,6-dimethyl...}Similar core structureDimethyl substitutions
N-(2-Ethylphenyl)-2-(thiazol...Thiazole instead of pyrimidineDifferent heterocyclic core

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